1-(Hydroxymethyl)-5,5-dimethylhydantoin

Overview

Description

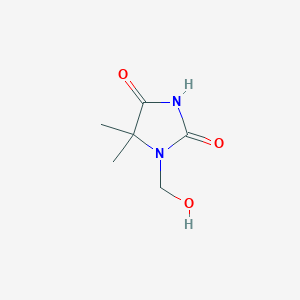

1-(Hydroxymethyl)-5,5-dimethylhydantoin (HMD; CAS 116-25-6) is a hydantoin derivative synthesized by reacting 5,5-dimethylhydantoin (DMH) with formaldehyde . Its molecular formula is C₆H₁₀N₂O₃, featuring a hydroxymethyl (-CH₂OH) group at position 1 and two methyl groups at position 5 of the hydantoin ring. HMD is a white crystalline solid (mp 100°C) with high solubility in water, methanol, and ethanol .

Preparation Methods

Historical Development of Synthesis Methods

The first documented synthesis of 1-(hydroxymethyl)-5,5-dimethylhydantoin dates to the 1956 Mackey patent (US 2762708), which described the condensation of 5,5-dimethylhydantoin with formaldehyde under controlled conditions . Early methods focused on achieving mono-hydroxymethylation to avoid over-substitution, a challenge given formaldehyde’s reactivity. Subsequent advancements refined stoichiometric ratios and pH control to enhance yield and purity.

Primary Synthetic Routes

Reaction of 5,5-Dimethylhydantoin with Formaldehyde

The cornerstone synthesis involves the nucleophilic addition of formaldehyde to 5,5-dimethylhydantoin. The reaction proceeds via hydroxymethylation at the N1 position of the hydantoin ring:

Key Reaction Parameters

-

Molar Ratio : A 1:1 molar ratio of 5,5-dimethylhydantoin to formaldehyde ensures mono-substitution, while excess formaldehyde risks bis-hydroxymethylation .

-

Solvent : Reactions are typically conducted in aqueous media, though methanol or ethanol may enhance solubility .

-

Temperature : Mild conditions (25–50°C) prevent side reactions, such as ring-opening or polymerization .

-

pH : Neutral to slightly alkaline conditions (pH 7–8) optimize hydroxymethylation efficiency .

Work-Up and Purification

Post-reaction, the product is isolated via crystallization from solvents like ethyl acetate or acetone, yielding crystals with a melting point of 100°C . Solubility in polar solvents (water, methanol) facilitates purification, while insolubility in non-polar solvents (ether, carbon tetrachloride) aids impurity removal .

Optimization of Reaction Conditions

Industrial processes prioritize yield and scalability. Key optimizations include:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Formaldehyde Equiv. | 1.0–1.2 equivalents | Maximizes mono-substitution (≥90%) |

| Reaction Time | 4–6 hours | Balances completion and side reactions |

| Catalyst | None required | Avoids contamination |

| Temperature | 40–45°C | Ensures reaction vigor without degradation |

Data derived from pilot-scale studies indicate that maintaining stoichiometric precision and pH control (via NaOH or KOH) achieves yields exceeding 85% .

Industrial-Scale Production Techniques

Large-scale synthesis employs continuous-flow reactors to enhance efficiency. Key steps include:

-

Feedstock Preparation : 5,5-Dimethylhydantoin and formaldehyde (37% aqueous solution) are metered into the reactor.

-

Reaction Control : Automated pH and temperature monitoring ensure consistent product quality.

-

Crystallization : The reaction mixture is cooled to 10–15°C, inducing crystallization.

-

Filtration and Drying : Vacuum filtration isolates the product, followed by tray drying at 50°C .

Challenges in Scaling

-

By-Product Formation : Excess formaldehyde leads to bis-hydroxymethyl derivatives, necessitating precise feed control.

-

Waste Management : Neutralization of residual formaldehyde requires scrubbers to meet environmental regulations .

Alternative Methods and Recent Advances

While the formaldehyde route dominates, alternative strategies have been explored:

Phosphorus Trichloride-Mediated Chlorination

A patent (US 5785963A) describes chlorinating 1,3-bis(2-hydroxyethyl)-5,5-dimethylhydantoin with , followed by amination . Though primarily used for polymeric hydantoins, this method highlights the versatility of hydantoin derivatives in synthetic chemistry. However, it is less economically viable for mono-hydroxymethyl production.

Enzymatic Hydroxymethylation

Emerging biocatalytic approaches use hydrolases to catalyze hydroxymethylation under mild conditions. While experimental, this method offers greener synthesis with reduced formaldehyde usage .

Analytical Characterization and Quality Control

Critical Quality Attributes

-

Melting Point : 100°C (sharp) confirms crystalline integrity .

-

Solubility Profile : Freely soluble in water, methanol, ethanol; insoluble in ether .

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-5,5-dimethylhydantoin undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a formyl or carboxyl group.

Reduction: The carbonyl groups in the hydantoin ring can be reduced to form hydroxyl groups.

Substitution: The hydrogen atoms on the nitrogen atoms can be substituted with alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Alkylating agents like methyl iodide or ethyl bromide are employed under basic conditions.

Major Products Formed:

Oxidation: Formyl or carboxyl derivatives of the compound.

Reduction: Hydroxyl derivatives of the compound.

Substitution: Alkyl or aryl-substituted derivatives of the compound.

Scientific Research Applications

Pharmaceutical Applications

1-(Hydroxymethyl)-5,5-dimethylhydantoin is primarily utilized as a chelator for light-sensitive pharmaceutical drugs. Its ability to stabilize active ingredients enhances the efficacy and shelf-life of various medications. Additionally, it serves as a raw material for the production of water-soluble polymers, which are critical in drug formulation and delivery systems .

Case Study: Stabilization of Light-sensitive Drugs

A study demonstrated that incorporating HMDMH in formulations significantly reduced the degradation of light-sensitive compounds, improving their therapeutic effectiveness over time. This application is particularly relevant in the development of photolabile drugs used in cancer therapies.

Textile Industry

In the textile sector, HMDMH is employed as a finishing agent , providing durability and resistance to various environmental factors such as moisture and heat. This enhances the longevity and performance of textiles .

Food Packaging

HMDMH is used as an adjuvant in the bleaching process of food-contact recycled paper and board. Its role ensures that the final product meets safety standards for food packaging, preventing contamination from recycled materials .

Disinfectants and Preservatives

The compound is also utilized in the formulation of disinfectants and preservatives. Its antimicrobial properties make it effective against bacteria, fungi, and algal slimes, which are crucial for maintaining hygiene in both residential and industrial settings .

Table 1: Applications Overview

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Chelator for light-sensitive drugs | Enhances stability and shelf-life |

| Textile Industry | Finishing agent | Increases durability and resistance |

| Food Packaging | Adjuvant in bleaching recycled paper | Ensures safety standards |

| Disinfectants & Preservatives | Antimicrobial agent | Effective against bacteria and fungi |

Toxicity Profile

- Oral Toxicity (rat) : LD50 = 2000 mg/kg

- Skin Irritation (rabbit) : Moderate irritation observed

- Inhalation Toxicity : Classified under Toxicity category II - III

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-5,5-dimethylhydantoin involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The compound’s hydroxymethyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Hydantoin Derivatives

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between HMD and related compounds:

Antimicrobial Efficacy

- HMD : Effective in PU coatings due to sustained formaldehyde release, achieving >90% microbial reduction after chlorination .

- DBDMH/BCDMH : Rapid halogen release makes them potent disinfectants but unsuitable for long-term preservation .

- Phenylpiperazine Derivatives : Exhibit targeted efflux pump inhibitory (EPI) activity. For example, compound 9 (fluorinated phenylpiperazine-DMH) inhibits S. epidermidis Msr(A) at 15.6 µM .

Reactivity and Stability

- HMD : Stable under mild conditions (pH 6–8) but hydrolyzes in strong acids/bases. Crosslinks with polymers via hydroxymethyl groups .

- DBDMH : Highly reactive in bromination reactions but degrades rapidly in alkaline media .

- N-Chlorination Kinetics : HMD chlorinates slower than succinimide or pyrrolidine due to steric hindrance from methyl groups .

Industrial and Pharmaceutical Relevance

- HMD : Preferred in medical coatings for compatibility and low toxicity .

- DMH Derivatives : Serve as scaffolds for drug discovery (e.g., triazine derivatives for 5-HT₆ receptor modulation ).

- Silver-HMD : Offers broad-spectrum antimicrobial activity but requires careful handling to avoid Ag⁺ precipitation .

Biological Activity

1-(Hydroxymethyl)-5,5-dimethylhydantoin (HMDMH) is a compound that has garnered attention for its biological activity, particularly in the fields of microbiology and toxicology. It is a derivative of hydantoin and is often used as a formaldehyde donor in various applications, including cosmetics and industrial products. This article will explore its biological activity, including antimicrobial properties, potential toxicity, and relevant case studies.

This compound is classified as an imidazolidine-2,4-dione. Its chemical structure includes a hydroxymethyl group at position 1 and two methyl groups at position 5, contributing to its reactivity and biological activity. The molecular formula is .

Antimicrobial Activity

Mechanism of Action:

HMDMH exhibits significant antimicrobial properties due to its ability to release formaldehyde upon hydrolysis. This mechanism is crucial for its effectiveness against a wide range of microorganisms, including bacteria and fungi. The compound has been shown to be effective in controlling spoilage bacteria, mold, and mildew in various formulations .

Case Studies:

- Cosmetic Applications: In cosmetic formulations, HMDMH serves as a preservative due to its broad-spectrum antimicrobial activity. Studies have demonstrated that it effectively inhibits the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, making it suitable for use in personal care products .

- Industrial Use: In industrial settings, HMDMH has been utilized in products like adhesives and coatings where microbial contamination can compromise product integrity. Its application has been associated with reduced microbial load in treated materials .

Toxicological Profile

Acute Toxicity:

Research indicates that HMDMH has low acute toxicity. Inhalation studies conducted on rats showed no significant toxic effects at concentrations up to 377.8 mg/L . Dermal studies also reported no adverse effects or mortalities at high doses . The estimated LD50 for HMDMH exceeds 2000 mg/kg in rabbits, indicating a favorable safety profile for topical applications .

Chronic Toxicity:

While acute toxicity studies are reassuring, chronic exposure assessments are still needed to fully understand the long-term effects of HMDMH on human health. The potential for formaldehyde release raises concerns regarding respiratory irritations and sensitization in occupational settings .

Environmental Impact

HMDMH's environmental fate is another area of concern. As a formaldehyde donor, it may contribute to formaldehyde emissions during its degradation process. Regulatory bodies have called for more comprehensive data on the ecological risks associated with its use .

Summary of Biological Activity

| Property | Details |

|---|---|

| Chemical Structure | Imidazolidine-2,4-dione; C6H10N2O3 |

| Antimicrobial Activity | Effective against bacteria (e.g., E. coli, S. aureus) and fungi |

| Acute Toxicity | Low toxicity; LD50 >2000 mg/kg in rabbits |

| Chronic Toxicity Risks | Potential respiratory irritant; long-term effects need further study |

| Environmental Concerns | May release formaldehyde; requires ecological risk assessment |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Hydroxymethyl)-5,5-dimethylhydantoin, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized by reacting 5,5-dimethylhydantoin with formaldehyde under controlled conditions. The reaction is exothermic and requires temperature regulation (50–80°C) to avoid side products. Solvent choice (e.g., aqueous or alcohol-based systems) and molar ratios (1:1 to 1:1.2 for formaldehyde) significantly impact yield. Post-synthesis purification via recrystallization in ethanol or acetone enhances purity .

Q. How should researchers select solvents for solubility studies of this compound?

- Methodological Answer : The compound is freely soluble in water, methanol, ethanol, and acetone but insoluble in nonpolar solvents like ether or carbon tetrachloride. For experimental workflows, prioritize water or ethanol for dissolution in biological assays, while acetone is suitable for organic-phase reactions. Pre-saturation of solvents at 25°C ensures consistent solubility data .

Q. What storage conditions are critical to maintaining the stability of this compound?

- Methodological Answer : Store in airtight, moisture-resistant containers under cool (4–8°C), dry conditions. Avoid exposure to oxidizing agents or elevated temperatures, as the hydroxymethyl group is prone to degradation. Periodic FT-IR or NMR analysis can monitor structural integrity during long-term storage .

Q. Which analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm the hydroxymethyl (-CH2OH) and hydantoin ring protons, FT-IR for carbonyl (C=O, ~1750 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) groups, and melting point analysis (104–106°C). High-performance liquid chromatography (HPLC) with a polar stationary phase ensures purity ≥97% .

Q. How does this compound differ chemically from its parent compound, 5,5-dimethylhydantoin?

- Methodological Answer : The hydroxymethyl substitution at the N1 position increases hydrophilicity and reactivity. Comparative TLC (silica gel, ethanol:water 4:1) shows distinct Rf values, while DSC analysis reveals a lower melting point (~100°C vs. 175°C for 5,5-dimethylhydantoin) due to altered crystal packing .

Advanced Research Questions

Q. What is the mechanism of antimicrobial activity for the silver complex of this compound?

- Methodological Answer : The compound forms a stable silver complex (Ag-MDMH) via coordination with the hydantoin ring’s carbonyl groups. This complex disrupts bacterial membranes by binding to phospholipids and thiol groups in proteins, as shown in time-kill assays against Staphylococcus aureus and Candida albicans. Synchrotron X-ray absorption spectroscopy (XAS) can elucidate silver coordination geometry .

Q. Can continuous flow synthesis improve the scalability of this compound production?

- Methodological Answer : Continuous flow reactors (e.g., microfluidic systems) enable precise control of formaldehyde addition and residence time, reducing byproduct formation. A 2013 study on analogous hydantoins achieved 85% yield at 60°C with a flow rate of 0.5 mL/min. Process analytical technology (PAT) like inline FT-IR monitors reaction progress .

Q. How can factorial design optimize the synthesis of this compound?

- Methodological Answer : A 2³ factorial design evaluates temperature (50–80°C), formaldehyde molar ratio (1.0–1.5), and reaction time (2–6 hours). Response surface methodology (RSM) identifies optimal conditions. For example, a 2021 study on hydantoin derivatives reported maximum yield at 70°C, 1.2:1 formaldehyde ratio, and 4-hour duration .

Q. What advanced methods validate the purity of this compound in pharmaceutical research?

- Methodological Answer : Ion chromatography (IC) quantifies chloride impurities (<0.1%), while dynamic light scattering (DLS) assesses particle size distribution (target: 10–50 µm for tablet formulations). Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS detect degradation products .

Q. What toxicological and regulatory considerations apply to handling this compound in laboratory settings?

- Methodological Answer : The compound is classified as a mild irritant (GHS Category 3). Use NIOSH-approved N95 respirators and nitrile gloves during handling. Regulatory compliance requires adherence to OSHA 29 CFR 1910.132 (PPE) and TSCA inventory listing. Ecotoxicity studies (e.g., Daphnia magna LC50) are recommended for environmental risk assessments .

Properties

IUPAC Name |

1-(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-6(2)4(10)7-5(11)8(6)3-9/h9H,3H2,1-2H3,(H,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQZJFKTROUNPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6035152 | |

| Record name | 1-(Hydroxymethyl)-5,5-dimethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6035152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid | |

| Record name | 2,4-Imidazolidinedione, 1-(hydroxymethyl)-5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble | |

| Record name | 1-(Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

116-25-6, 27636-82-4 | |

| Record name | 1-(Hydroxymethyl)-5,5-dimethylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GlycoServe | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027636824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MDM Hydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Imidazolidinedione, 1-(hydroxymethyl)-5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Hydroxymethyl)-5,5-dimethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6035152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxymethyl-5,5-dimethylhydantoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Imidazolidinedione, (hydroxymethyl)-5,5-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(HYDROXYMETHYL)-5,5-DIMETHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CW1VP51HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

110 - 117 °C | |

| Record name | 1-(Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.